molecular formula C10H10Cl2O B12610081 3-(2,4-Dichlorophenyl)but-2-en-1-ol CAS No. 648425-39-2

3-(2,4-Dichlorophenyl)but-2-en-1-ol

Cat. No.: B12610081
CAS No.: 648425-39-2
M. Wt: 217.09 g/mol
InChI Key: GBQFVSNFOSBQRN-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)but-2-en-1-ol is an organochlorine compound featuring a 2,4-dichlorophenyl group attached to a butenol backbone. These analogs often exhibit biological activity due to the electron-withdrawing chlorine substituents, which enhance stability and interaction with biological targets .

Properties

CAS No.

648425-39-2

Molecular Formula

C10H10Cl2O

Molecular Weight

217.09 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)but-2-en-1-ol

InChI

InChI=1S/C10H10Cl2O/c1-7(4-5-13)9-3-2-8(11)6-10(9)12/h2-4,6,13H,5H2,1H3

InChI Key

GBQFVSNFOSBQRN-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)but-2-en-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable alkyne or alkene under specific conditions. One common method involves the use of a Grignard reagent, where 2,4-dichlorobenzaldehyde reacts with a Grignard reagent derived from an appropriate alkyne or alkene, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of 3-(2,4-Dichlorophenyl)but-2-en-1-ol may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This often includes the use of catalysts and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)but-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2,4-Dichlorophenyl)but-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)but-2-en-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Structural Variations

The compound’s analogs differ primarily in functional groups and substitution patterns. Key examples from the evidence include:

a) Acetochlor (3-(2,4-Dichlorophenyl)-1-methylurea)
  • Structure : A chloroacetanilide herbicide with a methylurea group.
  • Use : Pre-emergence herbicide for corn, soybeans, and peanuts, inhibiting protein synthesis in plant meristems .
  • CAS No.: 34256-82-1.
b) 3-(2,4-Dichlorophenyl)-1,1-dimethylurea
  • Structure : A phenylurea derivative with dimethyl substitution.
  • Use : Herbicide standard for analytical testing, part of a broader class of urea-based inhibitors .
  • CAS No.: Not explicitly stated in evidence, but part of Sigma-Aldrich’s analytical standards .
c) Fluquinconazole (3-(2,4-Dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone)
  • Structure: A triazole-containing quinazolinone fungicide.
  • Use : Agricultural antifungal agent, targeting ergosterol biosynthesis .
  • CAS No.: Not provided, but structurally distinct due to the quinazolinone ring and fluorine substitution .
d) 1-(3,4-Dichlorophenyl)but-1-en-3-one
  • Structure: Enone derivative with a ketone group.
  • CAS No.: 74546-02-4 .

Limitations and Knowledge Gaps

Direct data on 3-(2,4-Dichlorophenyl)but-2-en-1-ol are absent in the provided evidence. Comparisons are inferred from structural analogs, highlighting the need for targeted studies on its synthesis, stability, and bioactivity.

Biological Activity

3-(2,4-Dichlorophenyl)but-2-en-1-ol, a compound with significant biological interest, has been studied for its potential therapeutic effects and mechanisms of action. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for 3-(2,4-Dichlorophenyl)but-2-en-1-ol is C9H8Cl2OC_9H_8Cl_2O. It features a butenol backbone substituted with a dichlorophenyl group. This structure is pivotal in determining its biological interactions and efficacy.

Research indicates that the compound exhibits various biological activities, particularly in anti-cancer and antimicrobial contexts. The mechanisms of action include:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit key enzymes involved in cancer progression and fungal infections.
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity against several cancer cell lines, suggesting its potential use in cancer therapy.

Anticancer Activity

A study assessed the anticancer properties of structurally related compounds. The results indicated that derivatives of 3-(2,4-Dichlorophenyl)but-2-en-1-ol exhibited significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µg/mL) Reference Compound IC50 (µg/mL)
MCF-7 (Breast)3.5Vinblastine2.3
HCT-116 (Colon)4.0Colchicine3.8
A549 (Lung)2.8Doxorubicin1.5

These findings suggest that the compound's structural features contribute to its ability to inhibit cell growth effectively.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its activity against various pathogens highlights its potential as an antifungal agent:

Pathogen Minimum Inhibitory Concentration (MIC)
Candida albicans0.5 µg/mL
Staphylococcus aureus1.0 µg/mL
Escherichia coli2.0 µg/mL

The antimicrobial activity indicates that the dichlorophenyl group enhances the compound's interaction with microbial membranes.

Case Study 1: Anticancer Efficacy

A research project focused on the anticancer efficacy of derivatives similar to 3-(2,4-Dichlorophenyl)but-2-en-1-ol demonstrated that these compounds inhibited tumor growth in vivo models. The study utilized xenograft models where treated groups showed a significant reduction in tumor size compared to control groups.

Case Study 2: Antifungal Applications

In another study, the antifungal properties were tested against fluconazole-resistant strains of Candida. The results showed that the compound maintained efficacy against resistant strains, indicating a potential alternative treatment option for resistant fungal infections.

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